Isomucronulatol

Vue d'ensemble

Description

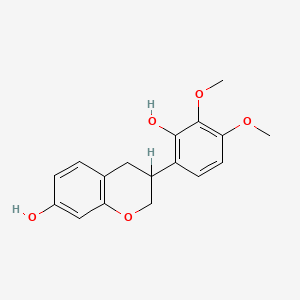

Isomucronulatol is a flavonoid compound . It is sourced from the roots of Astragalus membranaceus . It has a molecular formula of C17H18O5 and a molecular weight of 302.3 g/mol .

Synthesis Analysis

Isomucronulatol 7-O-beta-glucoside (IMG) was isolated and purified from Radix Puerariae using column chromatography . The structures were analyzed using ESI-MS, 1H-NMR, and 13C-NMR spectrum .

Molecular Structure Analysis

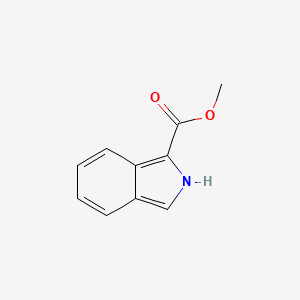

The molecular structure of Isomucronulatol was analyzed using ESI-MS, 1H-NMR, and 13C-NMR spectrum . It was also studied using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) .

Chemical Reactions Analysis

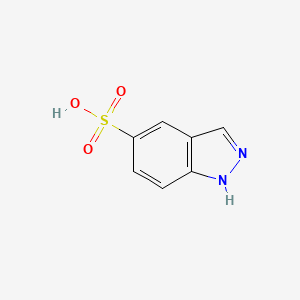

Isomucronulatol undergoes sulfation and glucuronidation reactions . The molar weights of the products were 80 Da (SO3) and 176 Da (GluA) higher than those of isomucronulatol, respectively .

Physical And Chemical Properties Analysis

Isomucronulatol is a powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 426.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.8±3.0 kJ/mol and a flash point of 211.9±28.7 °C .

Applications De Recherche Scientifique

Osteoarthritis Treatment

Isomucronulatol has been studied for its potential in treating osteoarthritis. Research indicates that Isomucronulatol 7-O-β-d-glucoside (IMG) can inhibit osteoarthritis-related molecules in an IL-1β-stimulated chondrosarcoma cell model . This suggests that Isomucronulatol could be a valuable natural product for developing anti-osteoarthritic drugs.

Anti-Inflammatory Properties

The compound’s ability to reduce the expression of pro-inflammatory cytokines and enzymes like COX1/2 and TNF-α points to its significant anti-inflammatory properties . This could be particularly useful in the development of treatments for chronic inflammatory diseases.

Cartilage Protection

Isomucronulatol has shown promise in protecting cartilage by reducing the expression and amounts of matrix metalloproteinase 13 (MMP13), which is involved in cartilage degradation . This application could be crucial for preventing joint degradation in diseases like osteoarthritis.

Cancer Research

In the context of cancer, Isomucronulatol is being explored for its role in ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) . Ferroptosis is a form of programmed cell death, and targeting it could be a novel approach to cancer therapy.

Molecular Biology Studies

The structural analysis of Isomucronulatol using techniques like ESI-MS, 1H-NMR, and 13C-NMR spectrum provides a foundation for molecular biology studies . Understanding its structure can help in the synthesis of analogs with enhanced biological activity.

Traditional Medicine

Isomucronulatol is also found in traditional medicinal formulas, such as the Korean botanical formula Ryupunghwan, which contains a variety of herbs . Its presence in such formulas underscores its potential therapeutic benefits and its role in traditional medicine practices.

Mécanisme D'action

Isomucronulatol exhibits inhibitory effects on LPS-stimulated production of IL-12 p40 in vitro and has potential anti-inflammatory effects . It also acts on various targets such as EGFR, MAPK1, and KARS by ursolic acid (UA), Astragaloside IV (ASIV), and Isomucronulatol 7,2’-di-O-glucoside (IDOG) to alleviate the symptoms of lung adenocarcinoma (LUAD) .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRBAPDEZYMKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345153 | |

| Record name | Isomucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Isomucronulatol | |

CAS RN |

52250-35-8, 64474-51-7 | |

| Record name | Isomucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 - 153 °C | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

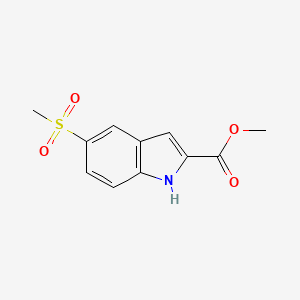

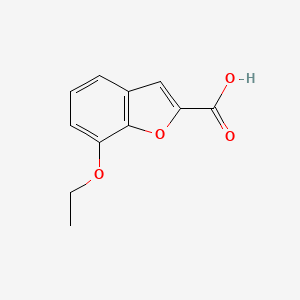

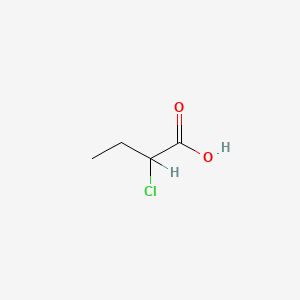

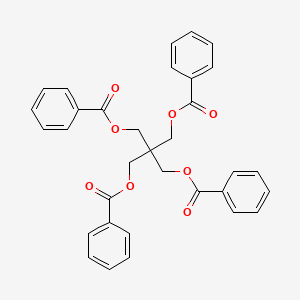

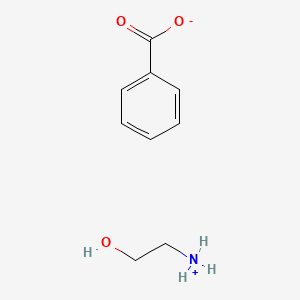

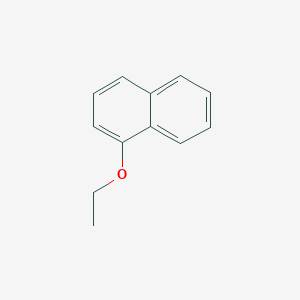

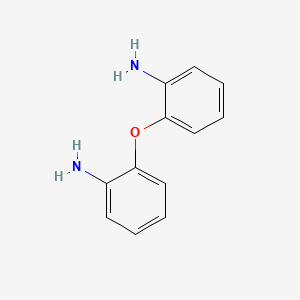

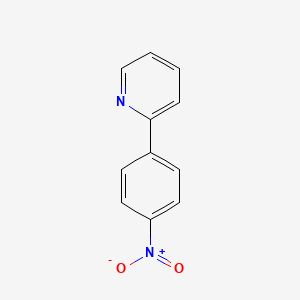

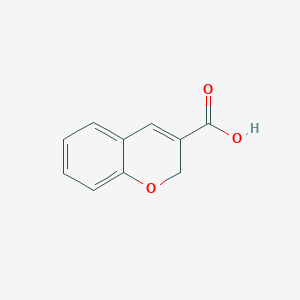

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Isomucronulatol?

A1: Isomucronulatol is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. It is commonly found in plants belonging to the Fabaceae (legume) family, including Astragalus species, which are widely used in traditional Chinese medicine.

Q2: Which plant species are known to contain Isomucronulatol?

A2: Isomucronulatol has been isolated from several plant species, including:

- Astragalus membranaceus [, , , , , , ]

- Machaerium opacum [, ]

- Robinia pseudoacacia []

- Abeliophyllum distichum []

- Dendrobium nobile []

- Geranium saxatile []

- Astragalus propinquus []

Q3: What is the chemical structure of Isomucronulatol?

A3: Isomucronulatol is an isoflavonoid with the following structural characteristics:

Q4: Are there any spectroscopic data available for Isomucronulatol?

A: Yes, the structural elucidation of Isomucronulatol has been accomplished through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) and Mass Spectrometry (MS) [, , ]. These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups.

Q5: Has the biosynthesis of Isomucronulatol been studied?

A: Yes, studies have investigated the biosynthetic pathway of Isomucronulatol, particularly focusing on the origin of its unique 2',3',4'-oxygenation pattern on the isoflavonoid skeleton [].

Q6: What analytical techniques are commonly employed to identify and quantify Isomucronulatol in plant extracts?

A6: Several analytical methods are used for the characterization and quantification of Isomucronulatol:

- High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection (HPLC/UV): This technique is widely used for separating and quantifying Isomucronulatol in complex plant extracts [, ].

- Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS): This method provides high sensitivity and selectivity for the identification and quantification of Isomucronulatol and its glycosylated derivatives [, , ].

- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC−Q−TOF−MS/MS): This advanced technique offers high resolution and accurate mass measurements, enabling comprehensive profiling of Isomucronulatol and related compounds in plant extracts [].

Q7: Have there been studies on the dissociation constant of Isomucronulatol?

A: Yes, the dissociation constant of Isomucronulatol 7-O-glucoside, a glycosylated form of the compound, has been determined using a liquid-liquid equilibrium method []. This information is valuable for understanding its behavior in different pH environments, which can be relevant to its absorption and distribution in biological systems.

Q8: Are there any studies investigating the combination therapy of Isomucronulatol with other compounds?

A: Emerging research explores the synergistic potential of Isomucronulatol in combination therapies. For instance, a study investigates its use alongside CEP-9722, targeting ferroptosis-related biomarkers in the context of non-small cell lung cancer (NSCLC) []. This highlights the evolving interest in leveraging Isomucronulatol's properties for enhanced therapeutic outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)

![2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole](/img/structure/B1581641.png)